molecular formula C17H20N4O B11196402 5-methyl-6-(3-methylbutyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

5-methyl-6-(3-methylbutyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B11196402
M. Wt: 296.37 g/mol
InChI Key: VLMLIZBYNDOMNU-UHFFFAOYSA-N
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Description

The compound 5-methyl-6-(3-methylbutyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one belongs to the triazolopyrimidinone class, characterized by a fused triazole-pyrimidine scaffold. Key structural features include:

  • Position 2: A phenyl group, enabling π-π interactions.
  • Position 5: A methyl group, enhancing steric stability.
  • Position 6: A branched 3-methylbutyl chain, contributing to lipophilicity.
  • Position 7: A ketone group, common in bioactive derivatives.

Properties

Molecular Formula

C17H20N4O

Molecular Weight

296.37 g/mol

IUPAC Name

5-methyl-6-(3-methylbutyl)-2-phenyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C17H20N4O/c1-11(2)9-10-14-12(3)18-17-19-15(20-21(17)16(14)22)13-7-5-4-6-8-13/h4-8,11H,9-10H2,1-3H3,(H,18,19,20)

InChI Key

VLMLIZBYNDOMNU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N2C(=N1)N=C(N2)C3=CC=CC=C3)CCC(C)C

Origin of Product

United States

Preparation Methods

Ethyl 5-Amino-1,2,4-Triazole-3-Carboxylate and 1-Phenylbutane-1,3-Dione Reaction

In a seminal approach, ethyl 5-amino-1,2,4-triazole-3-carboxylate reacts with 1-phenylbutane-1,3-dione in refluxing acetic acid (120°C, 8–12 hours) to form the triazolo[1,5-a]pyrimidine scaffold. This reaction proceeds via nucleophilic attack of the triazole’s amino group on the diketone’s electrophilic carbonyl, followed by intramolecular cyclization and dehydration. The phenyl group at position 2 and methyl group at position 5 are introduced during this step, achieving yields of 78–85%.

Critical Parameters:

  • Solvent: Acetic acid enhances protonation of carbonyl groups, accelerating nucleophilic attack.

  • Temperature: Prolonged reflux ensures complete dehydration.

  • Substituent Effects: Electron-withdrawing groups on the diketone improve cyclization kinetics.

Introduction of the 3-Methylbutyl Sidechain

The 6-(3-methylbutyl) substituent is introduced via alkylation or nucleophilic substitution post-cyclization.

Alkylation of Intermediate Enolates

The enolate form of the triazolo[1,5-a]pyrimidin-7(4H)-one intermediate reacts with 1-bromo-3-methylbutane in tetrahydrofuran (THF) under inert conditions. Using sodium hydride (NaH) as a base at 0–5°C minimizes side reactions, yielding the 6-alkylated product in 67–72%.

Reaction Scheme:

Triazolo-pyrimidinone+1-Bromo-3-methylbutaneNaH, THF5-Methyl-6-(3-methylbutyl)-2-phenyltriazolo[1,5-a]pyrimidin-7(4H)-one\text{Triazolo-pyrimidinone} + \text{1-Bromo-3-methylbutane} \xrightarrow{\text{NaH, THF}} \text{5-Methyl-6-(3-methylbutyl)-2-phenyltriazolo[1,5-a]pyrimidin-7(4H)-one}

Optimization Insights:

  • Base Selection: Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) reduces yields to 58% due to competing hydrolysis.

  • Solvent Polarity: Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms but increase byproduct formation.

One-Pot Three-Component Synthesis

A streamlined method combines 5-amino-1-phenyl-1H-1,2,4-triazole, 3-methylbutyraldehyde, and ethyl acetoacetate in ethanol with acidic catalysis.

Reaction Mechanism and Conditions

The process involves:

  • Knoevenagel Condensation: Ethyl acetoacetate and 3-methylbutyraldehyde form an α,β-unsaturated ketone intermediate.

  • Michael Addition: The triazole’s amino group attacks the enone system.

  • Cyclodehydration: Intramolecular lactamization yields the final product.

Using 10 mol% of p-toluenesulfonic acid (PTSA) in ethanol under reflux (24 hours) achieves 88–92% yield.

Advantages:

  • Eliminates isolation of intermediates.

  • Reduces purification steps.

Limitations:

  • Requires strict stoichiometric control to prevent oligomerization.

Post-Functionalization via Coupling Reactions

Late-stage modifications enable precise installation of the 3-methylbutyl group.

Palladium-Catalyzed Cross-Coupling

A Suzuki-Miyaura coupling between 6-bromo-triazolo[1,5-a]pyrimidin-7(4H)-one and 3-methylbutylboronic acid employs Pd(PPh₃)₄ as a catalyst. Optimized conditions (toluene/water, 90°C, 12 hours) provide 70–75% yield.

Table 1: Comparative Analysis of Synthetic Methods

MethodKey ReagentsConditionsYield (%)Purity (%)Reference
CyclocondensationEthyl 5-amino-triazole, 1-phenylbutane-1,3-dioneAcetic acid, reflux78–8595–98
AlkylationNaH, 1-bromo-3-methylbutaneTHF, 0–5°C67–7290–93
One-Pot Three-Component3-Methylbutyraldehyde, PTSAEthanol, reflux88–9297–99
Suzuki CouplingPd(PPh₃)₄, 3-methylbutylboronic acidToluene/H₂O, 90°C70–7591–94

Purification and Characterization

Final purification typically involves recrystallization from ethanol/ether mixtures (4:1 v/v), yielding crystals with >99% purity. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm regiochemistry:

  • ¹H NMR (CDCl₃): δ 1.02 (d, 6H, -CH(CH₃)₂), 2.45 (s, 3H, C5-CH₃), 7.32–7.65 (m, 5H, C2-Ph).

  • HRMS: m/z calcd. for C₁₉H₂₂N₄O [M+H]⁺: 323.1841; found: 323.1839.

Scalability and Industrial Considerations

The one-pot method demonstrates superior scalability (>500 g batches) with minimal yield drop (≤3%). In contrast, Suzuki coupling suffers from catalyst costs ($120–150/g Pd), making it less viable for bulk synthesis .

Chemical Reactions Analysis

Types of Reactions

5-methyl-6-(3-methylbutyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one undergoes various chemical reactions, including:

    Oxidation: Using oxidizers like NaOCl and MnO2.

    Reduction: Typically involves hydrogenation reactions.

    Substitution: Commonly involves nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: NaOCl, Pb(OAc)4, MnO2, PIFA, I2/KI.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield triazolopyrimidine derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring .

Scientific Research Applications

5-methyl-6-(3-methylbutyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-methyl-6-(3-methylbutyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2) by binding to its active site, thereby preventing the phosphorylation of target proteins involved in cell cycle progression .

Comparison with Similar Compounds

Structural Variations and Substitution Patterns

The table below compares substituents at key positions of the target compound with analogs from the literature:

Compound Name / ID Position 2 Position 5 Position 6 Molecular Weight (g/mol) Notable Properties / Activities References
Target Compound Phenyl Methyl 3-Methylbutyl 311.39* N/A (structural focus)
Compound 29 () Amino 2-Ethylbutyl 3-Chlorobenzyl 352.10 Non-specified pharmacological evaluation
Compound 35 () Amino p-Tolyl 3-Chlorobenzyl 328.78 High purity (99% HPLC)
S1-TP () 4-Methoxyphenyl Chloromethyl - 307.72 Electrochemical studies
HmtpO () - Methyl - 150.14 Coordination chemistry applications
FABP4 Inhibitor () Phenyl [(3-Chloro-2-methylphenoxy)methyl] - 393.81 IC₅₀ = 0.061 µM (FABP4)
Compound 19 () Amino Cyclopropyl 4-Methylbenzyl 282.14 97% HPLC purity

*Calculated molecular weight based on formula C₁₈H₂₁N₄O.

Key Structural and Functional Insights

Position 2 (Aryl/Substituent Groups)
  • Phenyl vs. Amino Groups: The target’s phenyl group (vs. amino in compounds 29/35) may enhance lipophilicity and π-stacking in biological targets. Amino groups, as in derivatives, could improve solubility via hydrogen bonding .
Position 5 (Methyl vs. Bulkier Substituents)
  • Methyl Group : The target’s methyl group minimizes steric hindrance compared to bulkier substituents like cyclopropyl (Compound 19) or 2-ethylbutyl (Compound 29). Smaller groups may favor metabolic stability .
  • Chloromethyl (S1-TP) : This substituent in S1-TP introduces reactivity for further derivatization (e.g., piperidine/morpholine substitutions in S2-TP/S3-TP) .
Position 6 (Alkyl/Aryl Chains)
  • 3-Methylbutyl Chain : The branched alkyl group in the target compound likely increases lipophilicity (logP), influencing membrane permeability. Analogous 3-chlorobenzyl groups () may enhance target binding via hydrophobic/electrostatic interactions .
  • Benzyl vs.
Position 7 (Ketone Group)
  • The 7-ketone is conserved across most analogs, critical for hydrogen bonding and scaffold rigidity. Modifications here (e.g., chloro or amine substitutions) are rare but could alter bioactivity .

Biological Activity

5-Methyl-6-(3-methylbutyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H20N4OC_{17}H_{20}N_{4}O with a molecular weight of approximately 296.37 g/mol. The compound features a triazolo-pyrimidinone structure that is known to interact with various biological targets.

Research indicates that this compound may exhibit multiple mechanisms of action, including:

  • Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound has shown potential in modulating receptor activity related to neurotransmission and inflammation.

Biological Activities

The biological activities attributed to this compound include:

  • Antimicrobial Activity : Studies have demonstrated its effectiveness against various bacterial strains.
  • Anticancer Properties : Preliminary research suggests that it may induce apoptosis in cancer cell lines.
  • Anti-inflammatory Effects : The compound has been noted for its ability to reduce inflammation in experimental models.

Antimicrobial Activity

A study conducted by Yarkov et al. (2024) demonstrated that the compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined for various strains:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Activity

In vitro studies reported by Zhao et al. (2023) indicated that the compound inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The IC50 values were as follows:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
A549 (Lung Cancer)20

Mechanistic studies suggested that the compound induces apoptosis via the intrinsic pathway, as evidenced by increased caspase-3 activity.

Anti-inflammatory Effects

Research published in the Journal of Medicinal Chemistry highlighted the anti-inflammatory effects of this compound in a murine model of arthritis. The treatment resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6.

Q & A

Q. What are the established synthetic routes for this compound, and what catalysts optimize its yield?

Methodological Answer: The synthesis typically involves cyclocondensation of 5-amino-1,2,4-triazoles with β-diketones or β-ketoesters. Key protocols include:

  • One-pot three-component reactions using 5-aminotriazoles, aldehydes, and β-ketoesters in ethanol with APTS (3-aminopropyltriethoxysilane) as a catalyst, achieving yields of 68-82% .
  • Microwave-assisted synthesis in dimethylformamide (DMF) at 120°C, reducing reaction time from 12 hours to 45 minutes .
  • Catalytic TMDP (trimethylenedipiperidine) in water/ethanol mixtures, enhancing eco-friendliness and yields up to 85% for analogous triazolopyrimidines .

Table 1: Comparison of Synthetic Methods

CatalystSolventTemperatureYield (%)Reference
APTSEthanolReflux68-82
NoneDMF120°C (MW)75
TMDPWater/ethanol80°C85*
*Reported for analogous compounds.

Q. How is the structural integrity of this compound confirmed?

Methodological Answer:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR identify substituent patterns (e.g., 5-methyl at δ 2.3 ppm, phenyl at δ 7.2-7.6 ppm) .
  • X-ray crystallography : Resolves the fused triazole-pyrimidine core and confirms substituent orientation (e.g., dihedral angles between phenyl and triazole rings) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ at m/z 365.18) .

Q. What factors influence its solubility and reactivity?

Methodological Answer:

  • Substituent effects : The 3-methylbutyl group increases hydrophobicity, reducing aqueous solubility. Polar solvents like DMSO or ethanol are preferred for reactions .
  • Reactivity hotspots : The triazole N2 position undergoes electrophilic substitution, while the pyrimidine carbonyl group participates in nucleophilic additions .

Advanced Research Questions

Q. How can synthetic yields be optimized despite contradictory data in literature?

Methodological Answer: Discrepancies in yields (e.g., 68% vs. 85%) arise from:

  • Catalyst loading : APTS at 10 mol% vs. 15 mol% increases yields by 12% .
  • Solvent polarity : DMF improves cyclization efficiency over ethanol for sterically hindered analogs .
  • Workup protocols : Column chromatography with silica gel (hexane:ethyl acetate) vs. recrystallization affects purity and recovery .

Q. What strategies resolve contradictions in pharmacological data across studies?

Methodological Answer:

  • Dose-response standardization : Use consistent molar concentrations (e.g., 1-100 μM) in enzyme inhibition assays to compare IC50_{50} values .
  • Control for substituent variability : The 3-methylbutyl group’s lipophilicity may alter membrane permeability vs. hydroxylated analogs .

Q. How can computational methods predict its biological targets?

Methodological Answer:

  • Molecular docking : Screen against kinase databases (e.g., PDB) using AutoDock Vina. The triazole-pyrimidine core shows affinity for ATP-binding pockets (ΔG ≈ -9.2 kcal/mol) .
  • QSAR modeling : Correlate substituent logP values with antibacterial activity (R2^2 > 0.85 for Gram-positive strains) .

Q. What experimental designs validate its mechanism of action?

Methodological Answer:

  • In vitro assays : Measure kinase inhibition (e.g., EGFR-TK) using ADP-Glo™ kits .
  • Isothermal titration calorimetry (ITC) : Quantify binding constants (Kd_d ≈ 2.1 μM) with purified enzymes .
  • Metabolic stability tests : Use liver microsomes to assess CYP450-mediated degradation (t1/2_{1/2} > 60 minutes) .

Table 2: Key Pharmacological Parameters

Assay TypeTargetResultReference
Kinase inhibitionEGFR-TKIC50_{50} = 0.8 μM
AntibacterialS. aureusMIC = 16 μg/mL

Methodological Best Practices

Q. How to ensure purity and reproducibility in synthesis?

Methodological Answer:

  • TLC monitoring : Use silica gel plates (ethyl acetate:hexane = 3:7) to track reaction progress .
  • HPLC purification : C18 column with acetonitrile/water (70:30) achieves >98% purity .

Q. What advanced techniques characterize its reactivity?

Methodological Answer:

  • DFT calculations : Optimize transition states for ring-opening reactions (e.g., B3LYP/6-311+G(d,p) basis set) .
  • Kinetic studies : Use UV-Vis spectroscopy to measure reaction rates in varying pH conditions (k = 0.12 min1^{-1} at pH 7.4) .

Q. How to design a robust structure-activity relationship (SAR) study?

Methodological Answer:

  • Varied substituents : Synthesize analogs with alkyl, aryl, and heteroaryl groups at the 6-position .
  • Biological testing : Compare IC50_{50} values across analogs using standardized assays (e.g., MTT for cytotoxicity) .

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